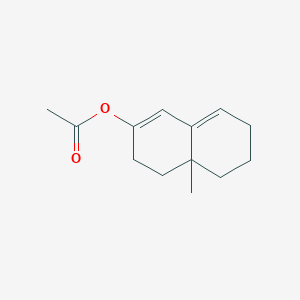
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a methyl group and an acetate group
準備方法
The synthesis of 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate involves several steps. One common method is the hydrogenation of 4a-Methyl-2-naphthol, followed by acetylation. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an acetylating agent like acetic anhydride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols
科学的研究の応用
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
作用機序
The mechanism by which 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate can be compared with similar compounds such as:
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl methanol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl ketone: The presence of a ketone group instead of an acetate group results in different applications and chemical behavior
特性
CAS番号 |
72938-40-0 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
(4a-methyl-4,5,6,7-tetrahydro-3H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(14)15-12-6-8-13(2)7-4-3-5-11(13)9-12/h5,9H,3-4,6-8H2,1-2H3 |
InChIキー |
VRBRJOPIKKAIMT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=CCCCC2(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)


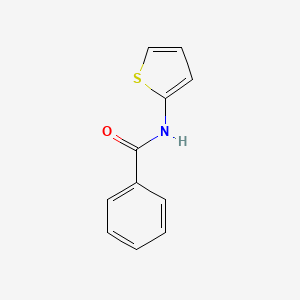
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
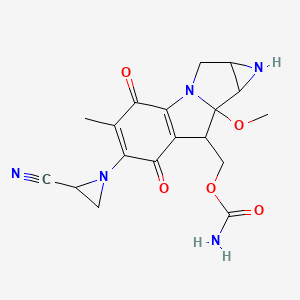
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
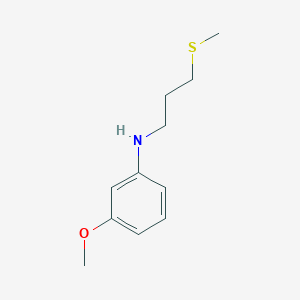
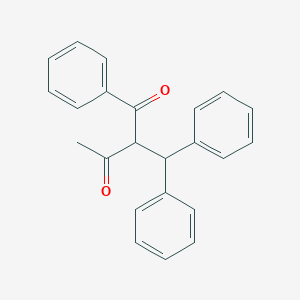
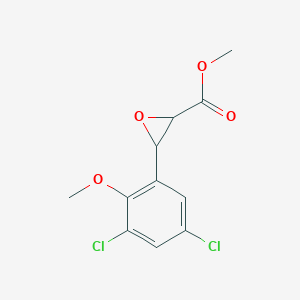
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
